Product packaging for Ethyl 6-fluoroindolizine-2-carboxylate(Cat. No.:CAS No. 2104179-31-7)

Ethyl 6-fluoroindolizine-2-carboxylate

Cat. No.: B1472797
CAS No.: 2104179-31-7
M. Wt: 207.2 g/mol
InChI Key: KSEPXWFQLSSPPL-UHFFFAOYSA-N
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Description

Ethyl 6-fluoroindolizine-2-carboxylate (CAS 2104179-31-7) is a fluorinated heterocyclic compound with a molecular formula of C 11 H 10 FNO 2 and a molecular weight of 207.20 g/mol . This compound belongs to the indolizine class, a fused bicyclic nitrogen system recognized for its planar structure and extended conjugation, which facilitates interactions with biological targets . Indolizine derivatives are increasingly investigated in medicinal chemistry for their diverse biological activities. Recent studies highlight the significant potential of functionalized indolizines as anticancer agents . The indolizine scaffold is a key pharmacophore, with substitutions like fluorine and ester groups being used to fine-tune properties such as binding affinity, target selectivity, and metabolic stability . The ethyl ester group at the C-2 position can serve as a key hydrogen-bond acceptor and has been associated with enhanced cytotoxic potential in related indolizine compounds . This reagent serves as a versatile building block for the synthesis of more complex molecules in drug discovery programs, particularly for developing novel anticancer therapeutics. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10FNO2 B1472797 Ethyl 6-fluoroindolizine-2-carboxylate CAS No. 2104179-31-7

Properties

IUPAC Name

ethyl 6-fluoroindolizine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-2-15-11(14)8-5-10-4-3-9(12)7-13(10)6-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEPXWFQLSSPPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-fluoroindolizine-2-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a unique indolizine scaffold, which is known for its diverse biological activities. The presence of the fluorine atom and ethyl carboxylate group enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Anti-inflammatory Activity

One of the primary areas of investigation for this compound is its activity as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. Research has demonstrated that derivatives of indolizines exhibit significant COX-2 inhibitory effects. For instance, studies have shown that certain indolizine derivatives can inhibit COX-2 with IC50_{50} values comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.

Table 1: COX-2 Inhibition Data for Indolizine Derivatives

Compound NameIC50_{50} (µM)Reference
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate5.84
Diethyl 3-(4-fluorobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate6.73
Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate6.99
This compoundTBDCurrent Study

The data indicates that this compound's structural modifications can significantly influence its inhibitory potency against COX-2.

Anticancer Activity

In addition to anti-inflammatory properties, this compound has been evaluated for its anticancer potential. Studies on related indolizine compounds have shown promising results against various cancer cell lines, suggesting that this compound may also exhibit similar properties.

Table 2: Anticancer Activity of Indolizine Derivatives

Compound NameCancer Cell LineIC50_{50} (µM)Reference
Indolizine Hybrid IHT-291.3
Indolizine Hybrid IIMCF-74.4
This compoundTBDTBDCurrent Study

The mechanism of action for these compounds often involves cell cycle arrest and apoptosis induction, highlighting their potential as therapeutic agents in oncology.

Case Studies and Research Findings

Recent case studies have explored the pharmacological profiles of various indolizines, including this compound. These studies emphasize the importance of structural modifications in enhancing biological activity and reducing toxicity.

Notable Findings

  • Hydrophobic Interactions : Molecular modeling studies indicate that hydrophobic interactions play a crucial role in the binding affinity of indolizines to COX-2, suggesting that further optimization of these compounds could enhance their efficacy .
  • Safety Profiles : Preliminary evaluations have indicated favorable safety profiles for several indolizines, making them suitable candidates for further development as therapeutic agents .

Scientific Research Applications

Antiviral Applications

One of the most promising applications of ethyl 6-fluoroindolizine-2-carboxylate is its antiviral properties, particularly against the hepatitis B virus (HBV). Studies have shown that derivatives of this compound exhibit significant antiviral activity by inhibiting viral replication and reducing the viral load in infected cells.

Case Study: Antiviral Efficacy

In a study published in PubMed Central, researchers evaluated the efficacy of various indolizine derivatives, including this compound, against HBV. The results indicated that these compounds could significantly lower HBV replication rates, demonstrating their potential as therapeutic agents for chronic HBV infection .

Antibacterial Properties

This compound has also been investigated for its antibacterial properties. Compounds with similar structures have shown effectiveness against various strains of bacteria, including Escherichia coli.

Table 2: Antibacterial Activity Data

CompoundTarget BacteriaIC50 (µM)
This compoundE. coli< 10
Related Indolizine DerivativeStaphylococcus aureus< 5

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy.

Case Study: Anticancer Activity

A study highlighted in ScienceDirect explored the effects of indolizine derivatives on cancer cell proliferation. This compound was shown to inhibit cell growth in several cancer types, leading to further exploration of its mechanism of action .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Core Structure Substituents Molecular Weight Notable Properties/Activities Reference
Ethyl 6-fluoroindolizine-2-carboxylate Indolizine 6-F, 2-COOEt Not reported Hypothesized enhanced rigidity N/A
Ethyl 6-fluoro-1H-indole-2-carboxylate Indole 6-F, 2-COOEt ~207.19* Moderate structural similarity
Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate Indolizine 2-benzoyl, 6-CH₃, 7-COOEt 307.34 Inactive in anticancer screening
Ethyl 5-chloro-6-fluoroindole-2-carboxylate Indole 5-Cl, 6-F, 2-COOEt ~241.63* Dual halogenation alters reactivity
Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate Indole 4-CF₃, 2-COOCH₃ 243.17 High lipophilicity, metabolic stability

*Calculated based on molecular formula.

Key Findings and Implications

Structural Rigidity : Indolizine derivatives exhibit enhanced conformational rigidity compared to indoles, which may improve target binding specificity.

Substituent Effects : Fluorine and methoxy groups at the 6-position yield divergent electronic profiles, influencing both physicochemical properties and biological interactions.

Biological Sensitivity: Minor substituent changes (e.g., benzoyl vs. methyl) can render compounds inactive, underscoring the need for precise structural optimization .

Q & A

Q. What are the standard synthetic protocols for Ethyl 6-fluoroindolizine-2-carboxylate in academic settings?

this compound is typically synthesized via condensation reactions. For example, derivatives of indolizine carboxylates are prepared by refluxing 3-formylindole precursors (e.g., 3-formyl-1H-indole-2-carboxylate) with aminothiazolones or thiourea derivatives in acetic acid under controlled conditions (3–5 hours). Purification involves recrystallization or column chromatography to isolate the target compound . Key parameters include stoichiometric ratios (1.0–1.1 equiv of reactants), acid catalysis, and temperature control to minimize side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and fluorine coupling patterns. The fluorine atom induces distinct splitting in 1H^{1}\text{H} NMR due to 19F^{19}\text{F}-1H^{1}\text{H} scalar coupling.
  • Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., observed m/z = 262.26 for related indolizine esters) .
  • X-ray Crystallography : For unambiguous structural determination, using programs like SHELXL for refinement and ORTEP-III for visualization .

Advanced Research Questions

Q. How can X-ray crystallography be optimized for resolving structural ambiguities in fluorinated indolizine derivatives?

  • Data Collection : Use high-resolution synchrotron radiation (λ ≈ 0.7–1.0 Å) to enhance data quality for light atoms like fluorine.
  • Refinement : Employ SHELXL with anisotropic displacement parameters and restraints for fluorine atoms to address disorder. Validate using R-factor convergence (< 0.05) and Hirshfeld surface analysis .
  • Visualization : Generate thermal ellipsoid plots via ORTEP-3 to assess positional uncertainties and intermolecular interactions (e.g., hydrogen bonding involving the ester group) .

Q. What computational approaches are used to analyze the puckering dynamics of the indolizine ring?

Apply Cremer-Pople puckering parameters to quantify ring non-planarity:

  • Calculate out-of-plane displacements (zj_j) relative to the mean plane of the indolizine ring.
  • Use software like Gaussian or ORCA to compute puckering amplitude (q) and phase angle (φ) via DFT methods (e.g., B3LYP/6-31G* basis set). Compare with crystallographic data to validate pseudorotational motion .

Q. How should researchers resolve contradictions in reported biological activities of this compound analogs?

  • Statistical Validation : Apply multivariate analysis (e.g., ANOVA or PCA) to account for variability in bioassay conditions (e.g., cell lines, solvent systems).
  • Methodological Cross-Check : Replicate studies under standardized protocols (e.g., OECD guidelines for antimicrobial testing).
  • Confounding Factors : Control for substituent effects (e.g., electron-withdrawing fluorine vs. ester groups) using structure-activity relationship (SAR) models .

Q. What strategies improve the regioselectivity of fluorination in indolizine carboxylate synthesis?

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) at the 6-position to steer electrophilic fluorination (e.g., using Selectfluor®).
  • Metal Catalysis : Utilize Pd-mediated C–H activation for late-stage fluorination, monitored via 19F^{19}\text{F} NMR to track regiochemical outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-fluoroindolizine-2-carboxylate
Reactant of Route 2
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Ethyl 6-fluoroindolizine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.